6-Amino-1-methyl-2-oxoindoline
Overview
Description
6-Amino-1-methyl-2-oxoindoline is a heterocyclic compound that belongs to the indoline family. Indoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of an indoline core with an amino group at the 6th position, a methyl group at the 1st position, and a keto group at the 2nd position.
Mechanism of Action
Target of Action
6-Amino-1-methyl-2-oxoindoline, also known as 6-Amino-1-methylindolin-2-one, is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . .
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Indole derivatives are known to play a significant role in cell biology . They are involved in various biological activities, suggesting that they may affect multiple biochemical pathways. For instance, some indole derivatives have shown inhibitory activity against influenza A , suggesting that they may affect the viral replication pathway.
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
6-Amino-1-methyl-2-oxoindoline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with caspase-3, a key enzyme in the regulation of apoptosis . The interaction between this compound and caspase-3 leads to the activation of the enzyme, which in turn induces apoptosis in cancer cells . Additionally, this compound has been found to inhibit the activity of certain kinases, thereby affecting cell signaling pathways .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound induces apoptosis by activating caspase-3 and other apoptotic proteins . It also affects the cell cycle by causing cell cycle arrest in the S phase, thereby inhibiting cell proliferation . Furthermore, this compound has been shown to alter the expression of genes involved in cell survival and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. It binds to caspase-3, leading to its activation and subsequent induction of apoptosis . Additionally, this compound inhibits the activity of certain kinases, which play a crucial role in cell signaling pathways . This inhibition results in the disruption of signaling cascades that promote cell survival and proliferation . Moreover, this compound has been found to modulate gene expression by affecting transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over prolonged periods due to degradation . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged induction of apoptosis and inhibition of cell proliferation . The extent of these effects may vary depending on the specific experimental conditions and the duration of exposure .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been found to induce apoptosis and inhibit tumor growth without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including damage to normal tissues and organs . Threshold effects have been observed, where the compound’s efficacy in inducing apoptosis and inhibiting tumor growth plateaus beyond a certain dosage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and biotransformation . The compound’s metabolism results in the formation of various metabolites, some of which may retain biological activity . Additionally, this compound has been found to affect metabolic flux and alter the levels of certain metabolites in cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation within specific cellular compartments can influence its activity and function . For example, this compound has been found to accumulate in the mitochondria, where it exerts its pro-apoptotic effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, this compound has been found to localize in the mitochondria, where it interacts with mitochondrial proteins and induces apoptosis . Additionally, the compound’s localization in the nucleus can affect gene expression and other nuclear processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-1-methyl-2-oxoindoline can be achieved through various synthetic routes. One common method involves the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone under acidic conditions to form the indole core . Another method involves the cyclization of N-alkylated anilines with carbonyl compounds under basic conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of green chemistry principles to minimize environmental impact. This includes the use of non-toxic solvents, recyclable catalysts, and energy-efficient processes .
Chemical Reactions Analysis
Types of Reactions
6-Amino-1-methyl-2-oxoindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include quinones, alcohols, and substituted indolines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
6-Amino-1-methyl-2-oxoindoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indoline derivatives.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Indole-2-carboxylic acid: Another indoline derivative with similar biological activities.
2-Oxoindoline-3-acetic acid: Known for its anti-inflammatory properties.
1-Methyl-2-oxoindoline-3-carboxylic acid: Exhibits anticancer activity.
Uniqueness
6-Amino-1-methyl-2-oxoindoline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its amino group at the 6th position and the keto group at the 2nd position make it a versatile compound for various synthetic and biological applications .
Properties
IUPAC Name |
6-amino-1-methyl-3H-indol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c1-11-8-5-7(10)3-2-6(8)4-9(11)12/h2-3,5H,4,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCWBZPQIYOHKEX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC2=C1C=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680578 | |
Record name | 6-Amino-1-methyl-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50680578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
813424-16-7 | |
Record name | 6-Amino-1-methyl-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50680578 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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